3-(4-Fluoro-benzyl)-piperazin-2-one is a chemical compound belonging to the class of piperazine derivatives. It is characterized by a piperazine ring substituted with a 4-fluorobenzyl group, which contributes to its unique properties and potential applications in medicinal chemistry. This compound is noted for its relevance in the development of pharmaceutical agents, particularly those targeting neurological and psychological conditions.
3-(4-Fluoro-benzyl)-piperazin-2-one is classified as a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This compound's specific structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 3-(4-Fluoro-benzyl)-piperazin-2-one typically involves several key steps:
The reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Common solvents include dimethylformamide or dichloromethane, and reactions may be conducted under reflux or microwave irradiation to enhance efficiency.
The molecular formula for 3-(4-Fluoro-benzyl)-piperazin-2-one is CHFNO, with a molecular weight of 208.23 g/mol. The compound features a piperazine ring attached to a 4-fluorobenzyl moiety.
The structural arrangement allows for specific interactions with biological targets, influencing its mechanism of action.
3-(4-Fluoro-benzyl)-piperazin-2-one can participate in various chemical reactions:
The reactivity of this compound can be influenced by the presence of functional groups on the piperazine ring or the fluorobenzyl moiety, which can alter its electronic properties and steric hindrance.
The mechanism of action for 3-(4-Fluoro-benzyl)-piperazin-2-one involves its interaction with specific receptors or enzymes within biological systems. It can modulate the activity of these targets, leading to various pharmacological effects. For instance, it has been studied for its potential inhibitory effects on enzymes such as tyrosinase, which is relevant in treating hyperpigmentation disorders .
3-(4-Fluoro-benzyl)-piperazin-2-one has several scientific uses:
Nucleophilic substitution reactions constitute the foundational approach for constructing the core architecture of 3-(4-fluoro-benzyl)-piperazin-2-one. The most prevalent industrial route involves the reaction of 4-fluorobenzyl chloride with piperazin-2-one precursors under basic conditions. This SN₂ reaction leverages the electrophilicity of the benzyl halide and the nucleophilicity of the secondary amine nitrogen on the piperazinone ring. Optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics by facilitating ionization, while tertiary amine bases (triethylamine, diisopropylethylamine) minimize N-alkylation byproducts by scavenging hydrogen halides [1] [5].
A critical limitation of this approach is the regioselectivity challenge due to the differential reactivity of the piperazinone nitrogens. The amide nitrogen (N1) exhibits lower nucleophilicity than the adjacent secondary amine nitrogen (N4), yet both can theoretically participate in alkylation. Kinetic control through temperature modulation (0-5°C) and stoichiometric precision (1:1 benzyl halide:piperazinone) favors N4-alkylation, yielding the target isomer. Under non-optimized conditions, competing O-alkylation or bis-alkylation can reduce yields to <50%, while optimized protocols achieve 60-70% isolated yields with high regiochemical fidelity [1] [4].
Alternative nucleophilic pathways include the ring-closing approach, wherein 1,2-diaminoethane derivatives undergo cyclocondensation with α-haloesters or α-haloamides. For instance, N-(2-aminoethyl)-2-chloroacetamide reacts with 4-fluorobenzylamine to form the piperazinone ring after intramolecular displacement. This method circumvents regioselectivity issues but requires multi-step protection/deprotection sequences, making it less industrially viable despite achieving comparable yields [4] [7].
Table 1: Nucleophilic Substitution Routes to 3-(4-Fluoro-benzyl)-piperazin-2-one
Method | Reagents | Conditions | Yield (%) | Key Advantages |
---|---|---|---|---|
Direct N-alkylation | 4-Fluorobenzyl chloride + piperazin-2-one | DMF, Et₃N, 0-5°C | 60-70 | Fewer steps, scalable |
Reductive amination | 4-Fluorobenzaldehyde + piperazin-2-one | NaBH₄, MeOH, rt | 55-65 | Avoids halide impurities |
Ring-closing condensation | N-(2-aminoethyl)-2-chloroacetamide + 4-F-benzylamine | K₂CO₃, ACN, reflux | 45-60 | Regiochemical control |
Catalytic methodologies have emerged to address limitations of classical nucleophilic substitution, particularly for electron-deficient or sterically hindered systems. Transition metal catalysis enables efficient C-N bond formation between piperazinones and aryl halides under milder conditions. The Buchwald-Hartwig amination stands out, employing palladium catalysts (e.g., Pd₂(dba)₃/XPhos) to couple 4-fluorobenzyl bromide with N-H piperazin-2-one. This method achieves yields exceeding 80% at 60-80°C—significantly higher than uncatalyzed routes—by facilitating oxidative addition and reductive elimination cycles [4].
Copper catalysis offers a cost-effective alternative, particularly with CuI/N,N'-dimethylethylenediamine (DMEDA) systems. These catalysts activate aryl chlorides and bromides toward amination at 100-110°C, achieving 75-85% yields. The mechanism involves single-electron transfer (SET) pathways, which tolerate diverse functional groups on the piperazinone core. Recent advances utilize photoinduced copper catalysis to achieve coupling at ambient temperature, reducing thermal decomposition risks [1] .
For substrates requiring chemoselectivity, reductive amination provides a complementary catalytic route. Here, 4-fluorobenzaldehyde condenses with piperazin-2-one under borohydride reduction (NaBH₄) or catalytic hydrogenation (Pd/C, H₂). This method avoids alkyl halide handling and demonstrates superior functional group tolerance, though it requires careful control of imine formation kinetics to prevent over-reduction [7].
Table 2: Catalytic Methods for Fluorobenzyl Group Installation
Catalytic System | Precursor | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
---|---|---|---|---|---|
Pd₂(dba)₃/XPhos | 4-F-C₆H₄CH₂Br | 80 | 12 | 82 | 41 |
CuI/DMEDA | 4-F-C₆H₄CH₂Cl | 100 | 24 | 78 | 39 |
Pd/C, H₂ (reductive amination) | 4-F-C₆H₄CHO | 25 | 48 | 65 | 32 |
[Ir(ppy)₃], blue LEDs | 4-F-C₆H₄CH₂N₃ (azide) | 25 | 6 | 70 | 35 |
The transition from batch to continuous flow reactors has revolutionized the industrial synthesis of 3-(4-fluoro-benzyl)-piperazin-2-one, addressing exotherm management and mixing inefficiencies. Microreactor technology enables precise thermal control during the exothermic N-alkylation step, maintaining isothermal conditions (±2°C) through rapid heat dissipation. This suppresses thermal degradation pathways that plague batch reactors, improving yields by 15-20% while reducing reaction times from hours to minutes [1].
Integrated flow systems combine multiple steps, such as in-line workup and continuous crystallization. A representative setup involves:
This configuration achieves space-time yields of 1.2 kg·L⁻¹·h⁻¹—5-fold higher than batch processes—with consistent purity (>99.5% HPLC). Additionally, flow chemistry facilitates hazardous intermediate handling; for example, diazotization of 4-fluorobenzylamine to generate benzyl azides occurs safely within confined channels, minimizing explosion risks [1] [4].
Scalability is demonstrated in numbered-up reactor systems, where parallel microreactors operate synchronously to produce metric-ton quantities annually. Key economic advantages include:
Although 3-(4-fluoro-benzyl)-piperazin-2-one lacks chiral centers, stereoselective synthesis becomes crucial for derivatives bearing substituents at C3 or C6. Asymmetric hydrogenation of prochiral enamide precursors using chiral Rh or Ru catalysts provides access to enantiopure 3-substituted analogs. For example, hydrogenation of (Z)-3-(4-fluorobenzylidene)piperazin-2-one with [Rh(COD)((R,R)-Me-DuPhos)]OTf achieves 92% ee by selective facial approach to the metal-hydride complex [4] [8].
Chiral auxiliary approaches remain valuable for introducing stereocenters adjacent to the piperazinone ring. (S)-Phenethylamine derivatives temporarily anchor to the N1 position, directing diastereoselective alkylation at C6 via conformational locking. Subsequent auxiliary removal affords enantiomerically enriched products (>85% ee). Drawbacks include auxiliary synthesis costs and additional synthetic steps [4].
For kinetic resolution, lipase-catalyzed transesterification (e.g., CAL-B enzyme) selectively acylates one enantiomer of racemic 6-hydroxyalkyl piperazinones. This process achieves selectivity factors (E) >200, enabling isolation of both enantiomers with >99% ee. Computational modeling reveals enzyme-substrate interactions where the fluorobenzyl group occupies a hydrophobic pocket while the nucleophilic hydroxyl aligns with the catalytic serine [8].
Ti(IV)-TADDOLate complexes (e.g., 2) catalyze electrophilic fluorination at benzylic positions with up to 90% ee. The mechanism involves a rigid titanium enolate where the fluorobenzyl group adopts a pseudo-equatorial orientation, exposing the Si-face to Selectfluor electrophiles. This strategy installs tertiary stereocenters critical for bioactive derivatives targeting neurological receptors [8].
Table 3: Enantioselective Methods for Piperazinone Derivatives
Strategy | Reagent/Catalyst | Substrate | ee (%) | Application Scope |
---|---|---|---|---|
Asymmetric hydrogenation | Rh(COD)((R,R)-Me-DuPhos)]OTf | 3-Benzylidene-piperazinone | 92 | 3-Aryl derivatives |
Chiral auxiliary | (S)-Phenethylamine | 6-Keto-piperazinone | 85 | 6-Substituted analogs |
Enzymatic resolution | CAL-B lipase | 6-Hydroxyalkyl-piperazinone | >99 | Hydroxyalkyl derivatives |
Ti-TADDOL fluorination | Ti complex 2 + Selectfluor | 3-Benzyl-propanoyl lactam | 90 | α-Fluorinated derivatives |
Comprehensive Compound List
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0